molecular formula C20H25NO3 B12137026 Methyl 2-[(3-phenyladamantan-1-yl)formamido]acetate

Methyl 2-[(3-phenyladamantan-1-yl)formamido]acetate

Cat. No.: B12137026
M. Wt: 327.4 g/mol
InChI Key: XOQPVBPVIDLBCK-UHFFFAOYSA-N
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Description

Methyl 2-[(3-phenyladamantan-1-yl)formamido]acetate is a complex organic compound with a unique structure that includes an adamantane core substituted with a phenyl group and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-phenyladamantan-1-yl)formamido]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-phenyladamantane-1-carboxylic acid with formamide under specific conditions to form the formamido derivative. This intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-phenyladamantan-1-yl)formamido]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 2-[(3-phenyladamantan-1-yl)formamido]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: The compound is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-phenyladamantan-1-yl)formamido]acetate involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological molecules, influencing their activity. The adamantane core provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(3-phenyladamantan-1-yl)amino]acetate
  • Methyl 2-[(3-phenyladamantan-1-yl)carbamoyl]acetate

Uniqueness

Methyl 2-[(3-phenyladamantan-1-yl)formamido]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the formamido group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

methyl 2-[(3-phenyladamantane-1-carbonyl)amino]acetate

InChI

InChI=1S/C20H25NO3/c1-24-17(22)12-21-18(23)20-10-14-7-15(11-20)9-19(8-14,13-20)16-5-3-2-4-6-16/h2-6,14-15H,7-13H2,1H3,(H,21,23)

InChI Key

XOQPVBPVIDLBCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4

Origin of Product

United States

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